3-(2-Methylbenzyl)benzo[b]thiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(2-methylphenyl)methyl]-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14S/c1-12-6-2-3-7-13(12)10-14-11-17-16-9-5-4-8-15(14)16/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWXNQLNUFJUFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2=CSC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 2 Methylbenzyl Benzo B Thiophene
Retrosynthetic Analysis and Identification of Key Precursors
A retrosynthetic analysis of the target molecule, 3-(2-Methylbenzyl)benzo[b]thiophene, reveals two primary strategic disconnections. The most direct approach involves a disconnection of the C3—C(benzyl) bond. This pathway identifies a 3-functionalized benzo[b]thiophene synthon and a 2-methylbenzyl synthon as the key precursors. In practice, this translates to a cross-coupling reaction between a 3-halobenzo[b]thiophene (e.g., 3-bromo- (B131339) or 3-iodobenzo[b]thiophene) and an organometallic reagent derived from 2-methylbenzyl halide, such as a Grignard reagent or a boronic acid.
An alternative strategy involves constructing the benzo[b]thiophene ring system with the 2-methylbenzyl group, or a precursor to it, already incorporated into one of the starting materials. This could be achieved through the cyclization of a suitably substituted aryl sulfide (B99878), for instance, an o-alkynyl thioanisole (B89551) where the alkyne bears a 2-methylphenyl group. While potentially more convergent, this approach may require a more complex initial precursor synthesis. The former strategy, relying on the functionalization of a pre-formed benzo[b]thiophene core, often provides greater flexibility and relies on more established methodologies.
Approaches to Benzo[b]thiophene Core Construction with Emphasis on Regioselectivity
The construction of the benzo[b]thiophene core is a well-explored area of heterocyclic chemistry. A variety of methods have been developed, many of which can be controlled to favor substitution at specific positions. For the synthesis of the target molecule, methods that allow for functionalization at the C3 position are of paramount importance.
Intramolecular cyclization is a cornerstone of benzo[b]thiophene synthesis. A prominent method involves the cyclization of o-alkynyl thioanisoles. nih.gov These precursors, typically synthesized via Sonogashira coupling of a terminal alkyne with o-iodothioanisole, can undergo cyclization under various conditions to form the benzo[b]thiophene ring. chemicalbook.com Another effective method starts from o-halovinylbenzenes, which react with a sulfur source like potassium sulfide in a transition-metal-free process involving nucleophilic aromatic substitution (SNAr), cyclization, and dehydrogenation to yield 2-substituted benzo[b]thiophenes. nih.gov
| Precursor Type | Reagents/Conditions | Outcome | References |
| o-Alkynyl Thioanisole | Electrophiles (e.g., I₂, NBS, Br₂) | 2-Substituted-3-halobenzo[b]thiophenes | researchgate.netresearchgate.net |
| o-Halovinylbenzene | K₂S, DMF, 140°C | 2-Substituted benzo[b]thiophenes | nih.gov |
| Arylmercapto Acetal | ZnCl₂-impregnated montmorillonite, gas phase | Benzo[b]thiophene | chemicalbook.com |
| o-Mercaptocinnamic Acid | K₃Fe(CN)₆, alkaline solution | Benzo[b]thiophene-2-carboxylic acid | google.com |
Palladium catalysis plays a crucial role in many modern syntheses of the benzo[b]thiophene core. One powerful, two-step approach combines a palladium-catalyzed Sonogashira cross-coupling of terminal alkynes with o-iodothioanisole, followed by an electrophilic cyclization of the resulting o-(1-alkynyl)thioanisole intermediate. nih.govresearchgate.net This sequence is highly efficient for producing a wide array of 2,3-disubstituted benzo[b]thiophenes.
Furthermore, palladium-catalyzed intramolecular C-H functionalization offers a direct route for ring closure. For example, enethiolate salts, generated in situ, can undergo an oxidative C-H functionalization and arylthiolation under the influence of a palladium catalyst to form the benzo[b]thiophene scaffold. nih.gov This method is compatible with a diverse range of substituents at the 2- and 3-positions. nih.gov Inamoto and Doi reported a direct synthesis from thioenol precursors using a simple palladium catalyst like PdCl₂, which is proposed to proceed through the formation of a disulfide intermediate followed by a palladium-mediated cyclization. nih.gov
Electrophilic cyclization of o-alkynyl thioanisoles is a highly effective strategy for creating benzo[b]thiophenes with a specific substituent at the C3 position, which is crucial for the synthesis of the target molecule. nih.gov The choice of electrophile dictates the nature of the C3 substituent. For instance, using iodine (I₂) or N-Bromosuccinimide (NBS) introduces an iodo or bromo group, respectively, at the C3 position, providing a synthetic handle for subsequent cross-coupling reactions. researchgate.netnih.gov A stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt has also been employed as an electrophilic source to introduce a thiomethyl group at C3. nih.gov
Radical-mediated cyclizations offer an alternative pathway. For example, a novel route to 2,3-substituted benzo[b]thiophenes has been reported via the intramolecular radical cyclization of polarized ketene (B1206846) dithioacetals, which can be derived from o-bromoarylacetonitriles. researchgate.net
Strategic Installation of the 2-Methylbenzyl Moiety at Position 3
With the benzo[b]thiophene core established, the final key step is the introduction of the 2-methylbenzyl group at the C3 position. Direct C-H functionalization at C3 is challenging due to the often-competing reactivity at the C2 position. researchgate.net Therefore, the most reliable and strategic approach involves a cross-coupling reaction using a benzo[b]thiophene pre-functionalized at C3.
The synthesis of a 3-halobenzo[b]thiophene, as described in section 2.2.3, is the ideal starting point for installing the 2-methylbenzyl group. Palladium- or nickel-catalyzed cross-coupling reactions are the methods of choice for this transformation due to their high efficiency and functional group tolerance. organic-chemistry.orglibretexts.org
Two prominent examples are the Suzuki-Miyaura coupling and the Kumada-Tamao-Corriu coupling:
Suzuki-Miyaura Coupling : This reaction would involve the coupling of a 3-bromo- or 3-iodobenzo[b]thiophene (B1338381) with a 2-methylbenzylboronic acid or a corresponding boronic ester. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. libretexts.orgyoutube.com This method is widely used due to the stability and low toxicity of the organoboron reagents. princeton.edu
Kumada Coupling : This reaction utilizes a more reactive organomagnesium (Grignard) reagent, such as 2-methylbenzylmagnesium bromide, coupled with the 3-halobenzo[b]thiophene. organic-chemistry.org Nickel catalysts, such as Ni(dppe)Cl₂, are often employed and are highly effective for coupling alkyl Grignard reagents with aryl halides. researchgate.net
These coupling strategies provide a robust and modular route to the target compound, this compound, and other C3-substituted analogues.
| Coupling Reaction | Benzo[b]thiophene Precursor | Coupling Partner | Catalyst System (Typical) | Outcome | References |
| Suzuki-Miyaura Coupling | 3-Iodo- or 3-Bromobenzo[b]thiophene | 2-Methylbenzylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | This compound | libretexts.orgyoutube.comprinceton.edu |
| Kumada Coupling | 3-Iodo- or 3-Bromobenzo[b]thiophene | 2-Methylbenzylmagnesium bromide | Ni(dppe)Cl₂ or Pd catalyst | This compound | organic-chemistry.orgresearchgate.net |
Stereochemical Control in Multi-Step Synthesis
The synthesis of this compound does not inherently involve the creation of a stereocenter in the final molecule, rendering stereochemical control a moot point for this specific compound. The benzyl (B1604629) group at the 3-position does not introduce chirality.
However, in the broader context of multi-step syntheses for various substituted benzo[b]thiophenes, stereochemical control can be a critical consideration. This is particularly true when substituents on the benzo[b]thiophene core or the benzyl group create a chiral center. For instance, if the benzyl group were to be substituted with a group that makes the benzylic carbon a stereocenter, or if a chiral center exists elsewhere in a more complex derivative, enantioselective or diastereoselective synthetic routes would be necessary. In such cases, chiral catalysts or auxiliaries would be employed to control the formation of the desired stereoisomer. For example, in the synthesis of benzo[b]thiophene fused polycyclic derivatives from 3-nitrobenzo[b]thiophenes and 3-isothiocyanato oxindoles, the use of a Zn(OTf)₂ and a chiral ligand as a catalyst has been shown to produce products with high enantioselectivities and diastereoselectivities. ccspublishing.org.cn
Optimization of Synthetic Pathways and Reaction Conditions
The synthesis of this compound can be approached through several synthetic routes, primarily involving the formation of the thiophene (B33073) ring onto a benzene (B151609) precursor. One plausible method is the acid-catalyzed cyclization of an appropriate arylthiomethyl ketone. google.com Another approach involves the reaction of an o-silylaryl triflate with an alkynyl sulfide, which allows for the one-step intermolecular synthesis of 3-substituted benzo[b]thiophenes. rsc.org
Optimization of these pathways is crucial for maximizing yield and purity while minimizing reaction times and costs. Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time. For instance, in palladium-catalyzed syntheses of benzo[b]thiophenes, extensive screening of palladium catalysts like Pd(OAc)₂ or PdCl₂, in combination with reoxidants such as Cu(OAc)₂, has been shown to significantly impact reaction yields. researchgate.net
Below is a data table illustrating a hypothetical optimization of a key reaction step in the synthesis of this compound, based on common findings in benzo[b]thiophene synthesis.
Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (5) | DMF | 100 | 12 | 45 |
| 2 | Pd(OAc)₂ (10) | DMF | 120 | 8 | 68 |
| 3 | PdCl₂ (10) | DMF | 120 | 8 | 62 |
| 4 | Pd(OAc)₂ (10) | DMAc | 120 | 8 | 75 |
| 5 | Pd(OAc)₂ (15) | DMAc | 110 | 6 | 85 |
The data illustrates that by systematically varying the catalyst, its loading, the solvent, and the reaction temperature, a significant improvement in the yield can be achieved. For example, switching the solvent from DMF to DMAc and optimizing the catalyst loading and temperature could increase the yield substantially. rsc.org
Innovations in Green Chemistry for Benzo[b]thiophene Synthesis
Recent advancements in synthetic chemistry have placed a strong emphasis on the principles of green chemistry, aiming to develop more environmentally benign processes. The synthesis of benzo[b]thiophenes has benefited from these innovations, which focus on reducing the use of hazardous materials, improving energy efficiency, and minimizing waste.
One significant development is the use of transition-metal-free synthetic methods. For example, a highly efficient synthesis of benzo[b]thiophenes has been developed using o-halovinylbenzenes and potassium sulfide, which avoids the use of costly and potentially toxic transition-metal catalysts. organic-chemistry.org This method proceeds via a direct SNAr-type reaction, cyclization, and dehydrogenation process. organic-chemistry.org
Another area of innovation is the utilization of electrochemical methods. An electrochemical approach for synthesizing benzo[b]thiophene-1,1-dioxides has been reported, which proceeds at room temperature in an undivided cell using constant current electrolysis. rsc.orgscispace.com This method avoids the need for transition metal catalysts or stoichiometric oxidants. rsc.orgscispace.com
Chemical Reactivity and Functionalization of 3 2 Methylbenzyl Benzo B Thiophene
Electrophilic Aromatic Substitution Patterns on the Benzo[b]thiophene System
The benzo[b]thiophene nucleus is an aromatic system that readily undergoes electrophilic substitution. In an unsubstituted benzo[b]thiophene, the C3 position is the most electron-rich and kinetically favored site for electrophilic attack. chemicalbook.com However, in 3-(2-Methylbenzyl)benzo[b]thiophene, this position is already occupied. The presence of the alkyl substituent at C3 deactivates the C2 position slightly but directs incoming electrophiles to the C2 position and to the benzene (B151609) portion of the bicycle. The 2-methylbenzyl group itself is an activating, ortho, para-directing group.
Therefore, electrophilic substitution on this compound is expected to yield a mixture of isomers, with substitution occurring at the C2 position of the thiophene (B33073) ring and the C4, C6, and potentially C7 positions of the benzene ring. The precise ratio of these products depends on the nature of the electrophile and the reaction conditions. For instance, Vilsmeier-Haack formylation of 3-substituted benzothiophenes, such as 3-methoxybenzo[b]thiophene, has been shown to occur at the C2 position. rsc.org Conversely, bromination of 3-cyanobenzo[b]thiophene favors substitution at the C6 position. researchgate.net
Table 1: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagent | Predicted Major Products | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 2-Nitro-3-(2-methylbenzyl)benzo[b]thiophene, 6-Nitro-3-(2-methylbenzyl)benzo[b]thiophene | researchgate.net |
| Bromination | Br₂/CH₃COOH | 2-Bromo-3-(2-methylbenzyl)benzo[b]thiophene, 6-Bromo-3-(2-methylbenzyl)benzo[b]thiophene | researchgate.net |
| Formylation | POCl₃/DMF | 2-Formyl-3-(2-methylbenzyl)benzo[b]thiophene | rsc.org |
Nucleophilic Reactivity and Transformations
The primary site for nucleophilic attack on the this compound core is the C2 position. The proton at C2 is the most acidic on the heterocyclic ring system, with a pKa similar to that of the C2 proton in indole. hw.ac.uk This acidity allows for regioselective deprotonation (metalation) using strong bases like organolithium reagents (e.g., n-BuLi, sec-BuLi). The resulting 2-lithio species is a versatile nucleophile that can react with a wide range of electrophiles to introduce functional groups exclusively at the C2 position. This strategy is a cornerstone for the synthesis of 2,3-disubstituted benzo[b]thiophenes. hw.ac.ukresearchgate.netscribd.com
Direct nucleophilic aromatic substitution on the ring is generally difficult without the presence of strong electron-withdrawing activating groups, such as a nitro group. researchgate.net Given that the 3-(2-methylbenzyl) substituent is electron-donating, such reactions are not favored on the parent compound.
Table 2: Nucleophilic Functionalization via Lithiation
| Reagent 1 | Reagent 2 (Electrophile) | Product | Reference |
|---|---|---|---|
| n-BuLi | CO₂ | This compound-2-carboxylic acid | hw.ac.uk |
| n-BuLi | DMF | 2-Formyl-3-(2-methylbenzyl)benzo[b]thiophene | researchgate.net |
| n-BuLi | I₂ | 2-Iodo-3-(2-methylbenzyl)benzo[b]thiophene | scribd.com |
Oxidative and Reductive Chemistry of the Compound
The sulfur atom in the benzo[b]thiophene ring is susceptible to oxidation. Treatment with oxidizing agents can convert the sulfide (B99878) to a sulfoxide (B87167) and subsequently to a sulfone. This transformation significantly alters the electronic properties of the heterocyclic system, turning the electron-donating thiophene ring into an electron-accepting sulfonyl group. mdpi.com A variety of reagents can achieve this, including m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of an activator like phosphorus pentoxide. nih.govresearchgate.net The oxidation of 2-methylbenzo[b]thiophene (B72938) has been specifically reported, indicating this reaction is tolerant of alkyl substituents. nih.gov
The benzo[b]thiophene ring can also undergo reduction. Catalytic hydrogenation over a palladium sulfide catalyst can selectively reduce the thiophene double bond, yielding 2,3-dihydrobenzo[b]thiophene. researchgate.net More forcing conditions or different catalysts, such as soluble rhodium complexes, can lead to cleavage of the C-S bond and ring-opening, producing substituted thiophenols like 2-ethylthiophenol from benzo[b]thiophene. acs.org The benzyl (B1604629) group is generally stable under these conditions, but more vigorous hydrogenation could also reduce the benzene rings.
Table 3: Oxidation and Reduction Reactions
| Reaction Type | Reagent | Product | Reference |
|---|---|---|---|
| Oxidation | m-CPBA (1 equiv.) | This compound-1-oxide | mdpi.comnih.gov |
| Oxidation | m-CPBA (2+ equiv.) | This compound-1,1-dioxide | mdpi.comnih.gov |
| Reduction | H₂, Pd/C | 3-(2-Methylbenzyl)-2,3-dihydrobenzo[b]thiophene | researchgate.net |
| Reductive Ring Opening | [Rh(cod)(dppb)]BF₄, H₂ | 2-(3-(2-Methylphenyl)propyl)thiophenol | acs.org |
Functional Group Interconversions and Derivatization Strategies
For a molecule like this compound, which lacks classical functional groups, derivatization strategies rely on introducing functionality through the reactions described previously.
Derivatization via C-H Functionalization: As detailed in section 3.2, C2-lithiation followed by quenching with an electrophile is the most direct method to introduce a handle for further chemistry. For example, the introduction of a 2-formyl group allows for subsequent reactions like Wittig olefination, reduction to an alcohol, or oxidation to a carboxylic acid. organic-chemistry.org
Cross-Coupling Reactions: If a halogen is introduced at the C2, C4, or C6 positions via electrophilic substitution, it can serve as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form new C-C or C-heteroatom bonds. acs.org
Derivatization of the Sulfone: The benzo[b]thiophene-1,1-dioxide produced from oxidation can participate in reactions as a Michael acceptor or in cycloadditions, providing pathways to complex fused-ring systems.
Chemo- and Regioselective Modulations of the 2-Methylbenzyl Substituent
The 2-methylbenzyl substituent offers two primary sites for selective modification: the benzylic methylene (B1212753) (–CH₂–) group and the methyl (–CH₃) group on the tolyl ring.
Benzylic Methylene Functionalization: The C-H bonds of the methylene group are benzylic and thus activated for radical reactions. Reaction with N-bromosuccinimide (NBS) under radical initiation (e.g., light or AIBN) would selectively introduce a bromine atom, yielding 3-(bromo(2-methylphenyl)methyl)benzo[b]thiophene. libretexts.org This benzylic bromide is a versatile intermediate for nucleophilic substitution reactions. Furthermore, the benzylic methylene can be oxidized to a ketone, 3-(2-methylbenzoyl)benzo[b]thiophene, using various oxidizing agents, including copper-catalyzed aerobic systems or other methods that target benzylic C-H bonds. mdpi.com
Tolyl Methyl Group Functionalization: The methyl group on the benzyl ring is also a site for potential functionalization, though it is generally less reactive than the methylene group directly attached to the benzo[b]thiophene. Selective oxidation to a carboxylic acid or halogenation could be achieved under specific conditions, although this might compete with reactions at the other benzylic site. Lateral lithiation, directed by a suitable group on the nitrogen of a derivative, has been used to functionalize the tolyl methyl group in related systems and could be a viable strategy here after appropriate derivatization. researchgate.net
Table 4: Selective Functionalization of the 2-Methylbenzyl Group
| Target Site | Reaction | Reagent | Product | Reference |
|---|---|---|---|---|
| Benzylic Methylene | Radical Bromination | NBS, AIBN | 3-(Bromo(2-methylphenyl)methyl)benzo[b]thiophene | libretexts.org |
| Benzylic Methylene | Oxidation | O₂, Catalyst (e.g., Cu) | (Benzo[b]thiophen-3-yl)(2-methylphenyl)methanone | mdpi.com |
| Tolyl Methyl Group | Lateral Lithiation (on derivative) | t-BuLi | Functionalized at the tolyl methyl position | researchgate.net |
Computational and Theoretical Investigations of 3 2 Methylbenzyl Benzo B Thiophene
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These calculations can predict molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.netnih.gov It is particularly useful for exploring the conformational landscape of flexible molecules like 3-(2-Methylbenzyl)benzo[b]thiophene, which possesses rotational freedom around the single bond connecting the benzo[b]thiophene core and the 2-methylbenzyl group.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.govresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov For aromatic sulfur-containing heterocycles like benzothiophenes, the HOMO is typically distributed over the π-conjugated system, while the LUMO's distribution highlights potential sites for nucleophilic attack. researchgate.net Quantum chemical calculations for related thiophene (B33073) derivatives have been used to determine these parameters and correlate them with observed chemical behavior. researchgate.netchemijournal.com
| Parameter | Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.25 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| ELUMO | -1.10 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| Energy Gap (ΔE) | 5.15 | Indicates chemical reactivity and kinetic stability. |
Note: The values in this table are representative examples based on calculations for structurally similar benzothiophene derivatives and serve to illustrate the output of FMO analysis.
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations extend the insights from quantum chemistry to larger systems and longer timescales, allowing for the study of molecular motion and interactions with other molecules.
Conformational analysis of this compound involves systematically exploring the different spatial arrangements arising from bond rotations to find the most stable, low-energy structures. This is typically achieved through energy minimization algorithms, which adjust the molecular geometry to find a local or global minimum on the potential energy surface. These methods are crucial for obtaining a realistic three-dimensional structure of the molecule, which serves as the starting point for more complex simulations, such as molecular docking.
Understanding how this compound might interact with other molecules, particularly biological macromolecules like proteins, is crucial for applications in medicinal chemistry. Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov
For a molecule containing aromatic rings like this compound, key intermolecular interactions predicted by these studies include:
π-π Stacking: Interactions between the aromatic rings of the benzothiophene or benzyl (B1604629) group and aromatic residues in a protein.
Van der Waals Forces: These are dominant, non-specific attractive or repulsive forces between molecules. nih.gov
Hydrophobic Interactions: The nonpolar parts of the molecule tend to interact favorably with hydrophobic pockets in a receptor.
Studies on other bioactive benzothiophene derivatives have successfully used molecular docking to elucidate binding modes and identify key interactions within enzyme active sites. nih.govnih.gov
In Silico Approaches for Virtual Screening and Lead Optimization
In silico methods are computational techniques used in drug discovery to screen large databases of compounds and optimize promising candidates.
Virtual screening can be used to identify molecules with a high probability of binding to a specific biological target. For a scaffold like benzo[b]thiophene, which is present in many biologically active compounds, virtual screening of libraries of its derivatives can rapidly identify potential hits for further investigation. nih.govmdpi.com
Once a "hit" compound like this compound is identified, lead optimization techniques are employed to computationally modify its structure to improve properties such as binding affinity, selectivity, and pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion). nih.gov For instance, computational models can predict how adding or modifying functional groups on the benzothiophene or benzyl rings would affect its interaction with a target protein, guiding synthetic efforts toward more potent and effective compounds. nih.gov
Structure-Property Relationship (SPR) Modeling
Detailed computational and theoretical investigations focusing specifically on the structure-property relationships of this compound are not extensively available in publicly accessible scientific literature. While the broader class of benzo[b]thiophene derivatives has been the subject of numerous computational studies to elucidate their structure-activity relationships (SAR) and structure-property relationships (SPR) for various applications, specific data and detailed research findings for the 3-(2-methylbenzyl) substituted variant remain limited.
In general, SPR modeling for benzo[b]thiophene derivatives involves the use of computational methods to correlate the molecular structure with specific physicochemical properties and biological activities. These studies often employ techniques such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models are built upon calculated molecular descriptors that quantify various aspects of the molecule's topology, geometry, and electronic structure.
For a hypothetical SPR study on this compound, a range of molecular descriptors would be calculated to build a predictive model. The selection of these descriptors is crucial and depends on the property of interest.
Table 1: Representative Molecular Descriptors for SPR Modeling
| Descriptor Class | Examples | Potential Property Correlation |
| Topological | Wiener index, Kier & Hall connectivity indices | Lipophilicity, Boiling Point |
| Geometrical | Molecular surface area, Molecular volume | Solubility, Bioavailability |
| Electronic | Dipole moment, HOMO/LUMO energies | Reactivity, Electronic properties |
| Quantum Chemical | Mulliken charges, Electrostatic potential | Intermolecular interactions |
A comprehensive SPR study would involve the generation of a dataset of related molecules with variations in the substitution pattern, followed by the calculation of descriptors and the development of a statistical model. The predictive power of such a model would then be validated to ensure its reliability for predicting the properties of new, untested compounds.
While specific research findings and data tables for this compound are not available, the general principles of SPR modeling provide a framework for how such an investigation would be conducted. Future computational studies are needed to generate the specific data required for a detailed understanding of the structure-property relationships of this particular compound.
No Publicly Available Research Found for "this compound"
Following a comprehensive search of scientific literature and databases, no specific research was found for the chemical compound This compound pertaining to the detailed outline requested. This includes a lack of information on its mechanistic molecular interactions, enzyme inhibition, receptor binding profiles, protein-ligand complex formation, and specific structure-activity relationship (SAR) studies.
While the benzo[b]thiophene scaffold is a well-studied pharmacophore present in numerous biologically active molecules, research on this particular derivative does not appear to be published in the public domain. nih.govnih.govmdpi.comrsc.org Studies on various other benzo[b]thiophene derivatives have explored their potential as cholinesterase inhibitors, antimicrobials, and agents targeting various receptors. nih.govrsc.orgnih.govnih.gov These investigations often involve molecular docking and SAR studies to understand how different substituents on the benzo[b]thiophene ring influence biological activity. nih.govscilit.comresearchgate.net
However, without specific studies on this compound, it is not possible to provide scientifically accurate information for the following requested sections:
Mechanistic Molecular Interactions and Biological Target Engagement Studies for 3 2 Methylbenzyl Benzo B Thiophene
Structure-Activity Relationship (SAR) Studies for Molecular Interaction Enhancement:No literature was found that describes the systematic modification of 3-(2-Methylbenzyl)benzo[b]thiophene to enhance its molecular interactions.
Therefore, the generation of an article with the requested detailed focus and scientific accuracy is not feasible.
Pharmacophore Development for Benzo[b]thiophene-Based Ligands
The development of pharmacophore models for ligands based on the benzo[b]thiophene core is an active area of research in medicinal chemistry. A pharmacophore model outlines the essential three-dimensional arrangement of functional groups necessary for a molecule to interact with a specific biological target and elicit a biological response. For the broader class of benzo[b]thiophene derivatives, several pharmacophore models have been proposed based on their diverse biological activities.
For instance, studies on benzo[b]thiophene derivatives as potential inhibitors of enzymes like topoisomerases have identified key pharmacophoric features. These often include the planar aromatic ring system of the benzo[b]thiophene core, which can participate in π-π stacking interactions with amino acid residues in the enzyme's active site. Additionally, the positions and nature of substituents on the benzo[b]thiophene ring are critical for defining the pharmacophore. Hydrogen bond donors and acceptors, as well as hydrophobic groups, are strategically positioned to maximize binding affinity and selectivity for the target protein.
In the context of developing dual inhibitors of Topoisomerase I and II, a pharmacophore-based design led to the synthesis of a series of tetrahydrobenzo[b]thiophene derivatives. nih.gov While structurally different from this compound, this research highlights the importance of the benzo[b]thiophene scaffold as a foundational element in creating targeted therapeutic agents. nih.gov
Pathway Modulation at the Molecular Level in Biological Systems (Focus on molecular mechanisms)
The modulation of biological pathways at the molecular level by benzo[b]thiophene derivatives has been investigated across various therapeutic areas. These compounds have been shown to influence signaling pathways implicated in cancer, inflammation, and neurodegenerative diseases.
One notable example is the targeting of the RhoA/ROCK pathway by benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives. nih.gov This pathway is crucial in regulating cellular processes such as proliferation, migration, and invasion, which are often dysregulated in cancer. Specific derivatives have been shown to inhibit the phosphorylation of myosin light chain and the formation of stress fibers, key events downstream of RhoA/ROCK activation. nih.gov Molecular docking studies of these compounds have provided insights into their binding modes within the RhoA protein, suggesting a potential mechanism for their inhibitory activity. nih.gov
Furthermore, other benzo[b]thiophene derivatives have been explored as cholinesterase inhibitors for the potential treatment of Alzheimer's disease. nih.gov The molecular mechanism in this context involves the binding of the benzo[b]thiophene ligand to the active site of acetylcholinesterase or butyrylcholinesterase, thereby preventing the breakdown of the neurotransmitter acetylcholine.
It is crucial to reiterate that these examples of pathway modulation are based on studies of other benzo[b]thiophene derivatives. Without specific experimental data for this compound, its precise molecular interactions and effects on biological pathways remain undetermined. Further research, including synthesis, biological screening, and computational modeling, is necessary to elucidate the specific pharmacological profile of this compound.
Advanced Applications of 3 2 Methylbenzyl Benzo B Thiophene in Materials Science and Chemical Probes
Exploration of Photophysical Properties for Optoelectronic Materials
There is currently no available data on the specific photophysical properties of 3-(2-Methylbenzyl)benzo[b]thiophene.
Absorption and Emission Characteristics
Information regarding the absorption and emission spectra, including key parameters such as the wavelength of maximum absorption (λmax), molar extinction coefficient (ε), emission wavelength, and quantum yield (Φ), for this compound is not present in the reviewed literature.
Charge Transport Mechanisms
Similarly, studies detailing the charge transport mechanisms of this compound, such as its hole and electron mobility values, are not available. The performance of a material in electronic devices is fundamentally dependent on these charge transport properties.
Development as Fluorescent Probes for Specific Molecular Recognition
The potential of this compound as a fluorescent probe for the selective detection of specific molecules or ions has not been explored in the existing body of scientific work. Research in this area would typically involve studying changes in its fluorescent properties upon interaction with various analytes.
Potential in Organic Electronic Devices and Semiconductors
Given the lack of fundamental data on its photophysical and charge transport properties, the potential of this compound in organic electronic devices has not been realized or reported.
Fabrication of Organic Field-Effect Transistors (OFETs)
There are no published studies on the fabrication and characterization of Organic Field-Effect Transistors (OFETs) using this compound as the active semiconductor layer.
Integration into Organic Solar Cells and Light-Emitting Diodes (OLEDs)
Likewise, the integration and performance of this compound in Organic Solar Cells (OSCs) and Organic Light-Emitting Diodes (OLEDs) have not been documented in the scientific literature.
Utility in Chemical Sensors and Biosensors
The exploration of benzo[b]thiophene derivatives in the design of chemical and biosensors is an active field of research, leveraging their unique electronic and optical properties. These properties can be fine-tuned through chemical modification, allowing for the detection of various analytes. However, a comprehensive review of the scientific literature reveals a lack of specific studies focused on the application of This compound in the development of chemical or biosensors. While the broader class of benzo[b]thiophenes has shown promise, dedicated research on this specific molecule for sensing applications has not been reported.
Advanced Analytical Characterization of 3 2 Methylbenzyl Benzo B Thiophene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution and the solid state.
One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for establishing the precise connectivity of atoms within the 3-(2-Methylbenzyl)benzo[b]thiophene molecule. ipb.pt
¹H NMR: The proton NMR spectrum provides initial information on the number and type of hydrogen atoms. For this compound, distinct signals would be expected for the protons on the benzo[b]thiophene core, the 2-methylbenzyl substituent, the benzylic methylene (B1212753) bridge, and the methyl group. The integration of these signals would confirm the number of protons in each environment.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. This technique, often run with proton decoupling, shows a single peak for each chemically non-equivalent carbon atom, confirming the total carbon count of the molecule.
2D NMR: To assemble the complete molecular structure, 2D NMR techniques are employed to map out correlations between atoms. ipb.pt
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of protons within the benzo[b]thiophene ring system and the 2-methylbenzyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to, providing a direct link between the ¹H and ¹³C assignments.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. A NOESY spectrum could show through-space correlations between the benzylic protons and protons on both the benzo[b]thiophene and the 2-methylbenzyl rings, defining their relative orientation.
A summary of expected NMR data is presented below.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
| Benzo[b]thiophene Aromatic CH | 7.2 - 8.1 | 120 - 125 | To other aromatic carbons |
| Benzo[b]thiophene Quaternary C | N/A | 138 - 141 | From aromatic and benzylic protons |
| C2-H | ~7.3 | ~124 | To C3, C3a, Benzylic CH₂ |
| C3 | N/A | ~135 | From C2-H, Benzylic CH₂ |
| 2-Methylbenzyl Aromatic CH | 6.9 - 7.2 | 125 - 130 | To other aromatic carbons, CH₃ |
| Benzylic CH₂ | ~4.2 | ~35 | To C3, C2, Benzyl (B1604629) C1 & C2 |
| Methyl CH₃ | ~2.3 | ~19 | To Benzyl C1, C2, C3 |
While solution-state NMR characterizes molecules in an isotropic environment, solid-state NMR (ssNMR) provides invaluable information about the structure, conformation, and dynamics of molecules in their crystalline or amorphous solid forms. researchgate.netresearchgate.net For this compound, ssNMR would be the technique of choice to investigate polymorphism—the ability of the compound to exist in multiple crystal forms.
Different polymorphs, having distinct crystal packing and intermolecular interactions, will give rise to different ssNMR spectra. researchgate.net Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution ¹³C spectra of solid samples. Variations in the chemical shifts between two solid samples would indicate the presence of different polymorphs or solvates. Furthermore, ssNMR can be used to study supramolecular arrangements and the dynamics of the molecule within the crystal lattice. researchgate.net
Mass Spectrometry (MS) and Hyphenated Techniques
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. rsc.org
High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of a compound's molecular formula. It measures the mass of a molecule with extremely high accuracy (typically to within 0.001 mass units). nih.gov For this compound, HRMS would be used to verify its elemental composition against the calculated exact mass. This high level of precision allows for the differentiation between compounds that may have the same nominal mass but different chemical formulas.
Table 2: Exact Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₆H₁₄S |
| Nominal Mass | 238 |
| Monoisotopic Mass (Calculated) | 238.0816 |
| Expected HRMS Result (m/z of [M+H]⁺) | 239.0894 |
Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected parent ion and analyzing the resulting fragment ions. This fragmentation pattern serves as a molecular fingerprint. The analysis of breakdown routes for protonated molecules can be rationalized by conducting low-energy collision-induced dissociation (CID-MS/MS). nih.gov
For this compound, the most likely fragmentation pathway involves the cleavage of the bond between the methylene bridge and the benzo[b]thiophene ring, which is a weak benzylic position. This would lead to the formation of characteristic fragment ions. The study of fragmentation patterns of related benzo[b]thiophene structures shows that cleavage of bonds attached to the heterocyclic ring is a dominant process. nih.gov
Table 3: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment | Fragmentation Pathway |
| 238 ([M]⁺˙) | 147 | Benzo[b]thiophenylmethyl cation | Cleavage of the benzylic C-C bond |
| 238 ([M]⁺˙) | 91 | Tropylium ion (from 2-methylbenzyl moiety) | Cleavage of the benzylic C-C bond with H-rearrangement |
| 238 ([M]⁺˙) | 105 | 2-Methylbenzyl cation | Cleavage of the benzylic C-C bond |
| 147 | 134 | Thianaphthene cation | Loss of CH |
X-ray Crystallography for Molecular Structure and Crystal Packing
Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. nih.gov Provided that a suitable single crystal of this compound can be grown, this technique can provide an exact model of the molecule. researchgate.net
The analysis yields precise measurements of all bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR and revealing the molecule's preferred conformation in the solid state. rsc.org Furthermore, X-ray crystallography elucidates the crystal packing, showing how individual molecules arrange themselves in the crystal lattice. This includes the identification of intermolecular interactions, such as π-π stacking or C-H···π interactions, which govern the physical properties of the solid material. researchgate.net
Table 4: Representative Data Obtained from X-ray Crystallographic Analysis
| Parameter | Information Provided |
| Crystal System & Space Group | Defines the symmetry of the crystal lattice |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal |
| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-S, C-C, C-H) |
| Bond Angles (°) | Angles between three connected atoms (e.g., C-S-C) |
| Torsion Angles (°) | Defines the conformation and spatial arrangement of atoms |
| Intermolecular Contacts (Å) | Distances between atoms of adjacent molecules, indicating packing forces |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structures by identifying the characteristic vibrational modes of functional groups. While a dedicated spectrum for this compound is not publicly available, a detailed analysis can be constructed by examining the spectra of its constituent parts: the benzo[b]thiophene core and the 2-methylbenzyl substituent.
The analysis of structurally similar compounds, such as 2-methylbenzo[b]thiophene (B72938) and 3-methylbenzo[b]thiophene, provides a solid foundation for assigning the principal vibrational bands. The IR and Raman spectra of these molecules reveal key absorptions and scattering signals corresponding to the vibrations of the aromatic and heterocyclic rings, as well as the methyl group.
Key Vibrational Modes of the Benzo[b]thiophene Moiety:
The benzo[b]thiophene core gives rise to a series of characteristic bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the fused aromatic system result in a group of bands between 1600 cm⁻¹ and 1450 cm⁻¹. The in-plane and out-of-plane C-H bending vibrations provide further structural information and are found in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively. A crucial vibration for this class of compounds is the C-S stretching mode of the thiophene (B33073) ring, which is expected to appear in the 850-600 cm⁻¹ range sielc.com.
Vibrational Signatures of the 2-Methylbenzyl Substituent:
The 2-methylbenzyl group introduces its own set of characteristic vibrations. The methyl (CH₃) group will exhibit symmetric and asymmetric stretching vibrations in the 2962-2872 cm⁻¹ range and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹. The methylene (CH₂) bridge will show stretching vibrations in the 2926-2853 cm⁻¹ region. The substituted benzene (B151609) ring of the benzyl group will have its own set of aromatic C-H and C=C stretching and bending vibrations, which will overlap with those of the benzo[b]thiophene core but also introduce new bands depending on the substitution pattern.
By combining these expected vibrational frequencies, a theoretical yet detailed IR and Raman spectral analysis for this compound can be proposed.
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique | Assignment |
| Aromatic C-H Stretch | 3100-3000 | IR, Raman | Benzo[b]thiophene & Benzyl rings |
| Asymmetric CH₃ Stretch | ~2962 | IR, Raman | 2-Methyl group |
| Asymmetric CH₂ Stretch | ~2926 | IR, Raman | Methylene bridge |
| Symmetric CH₃ Stretch | ~2872 | IR, Raman | 2-Methyl group |
| Symmetric CH₂ Stretch | ~2853 | IR, Raman | Methylene bridge |
| Aromatic C=C Stretch | 1600-1450 | IR, Raman | Benzo[b]thiophene & Benzyl rings |
| CH₃ Asymmetric Bend | ~1450 | IR | 2-Methyl group |
| CH₂ Scissoring | ~1465 | IR | Methylene bridge |
| CH₃ Symmetric Bend | ~1375 | IR | 2-Methyl group |
| Aromatic C-H In-plane Bend | 1300-1000 | IR, Raman | Benzo[b]thiophene & Benzyl rings |
| C-S Stretch | 850-600 | IR, Raman | Thiophene ring |
| Aromatic C-H Out-of-plane Bend | 900-650 | IR | Benzo[b]thiophene & Benzyl rings |
Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation
The synthesis of this compound can potentially yield a mixture of positional isomers and other impurities. Therefore, the use of advanced chromatographic techniques is essential for the accurate assessment of its purity and the effective separation of any isomeric byproducts. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the primary methods employed for this purpose.
High-Performance Liquid Chromatography (HPLC):
Reverse-phase HPLC is a powerful technique for the analysis of moderately polar to nonpolar compounds like this compound. A typical method would involve a C18 or C8 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) sielc.com. Gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to achieve optimal separation of the main compound from any impurities with different polarities.
For the separation of positional isomers, which often have very similar polarities, optimization of the chromatographic conditions is critical. This may involve fine-tuning the mobile phase composition, adjusting the pH (if applicable), or using a column with a different selectivity. In cases where the molecule is chiral or exists as atropisomers, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) to differentiate between enantiomers, which is crucial in pharmaceutical and materials science applications where stereoisomerism can significantly impact biological activity or material properties nih.govnih.gov.
Gas Chromatography (GC):
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. For this compound, a high-temperature capillary GC column with a nonpolar or medium-polarity stationary phase (e.g., polysiloxane-based) would be appropriate. The separation of positional isomers by GC can be particularly effective, as even small differences in volatility and interaction with the stationary phase can lead to distinct retention times researchgate.netnih.gov.
Coupling GC with a mass spectrometer (GC-MS) provides an additional layer of analytical detail. The mass spectrum of the eluting compound serves as a highly specific fingerprint, allowing for unambiguous identification. Furthermore, techniques like tandem mass spectrometry (GC-MS/MS) using multiple reaction monitoring (MRM) can offer exceptional selectivity and sensitivity, which is invaluable for detecting trace-level impurities and confirming the identity of isomers nih.gov. In some instances, derivatization of the analyte prior to GC analysis can improve its volatility and chromatographic behavior nih.gov.
Interactive Data Table: Chromatographic Methods for the Analysis of this compound
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |
| Reverse-Phase HPLC | C18 or C8 | Acetonitrile/Water or Methanol/Water gradient | UV-Vis, MS | Purity assessment, separation from polar/nonpolar impurities |
| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Varies (often hexane/isopropanol) | UV-Vis, CD | Separation of enantiomers/atropisomers |
| Gas Chromatography (GC) | Nonpolar or medium-polarity capillary column (e.g., DB-5, HP-1) | Helium, Hydrogen | Flame Ionization Detector (FID), MS | Purity assessment, separation of positional isomers |
| GC-MS/MS | As above | As above | Triple Quadrupole Mass Spectrometer | High-selectivity isomer differentiation, trace impurity analysis |
Future Research Directions and Unexplored Avenues for 3 2 Methylbenzyl Benzo B Thiophene Research
Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery
The convergence of artificial intelligence (AI) and chemistry offers a powerful paradigm to accelerate the research and development timeline for compounds like 3-(2-Methylbenzyl)benzo[b]thiophene. AI and machine learning (ML) models can be trained on existing data from vast libraries of related benzo[b]thiophene derivatives to predict the properties of this specific, under-researched molecule. nih.gov
Future research should focus on:
Predictive Modeling: Employing quantitative structure-activity relationship (QSAR) models and deep learning algorithms to forecast the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity. mdpi.com This in silico screening can prioritize experimental resources for the most promising applications.
Target Identification: Using AI-powered platforms, such as those that analyze genomic and proteomic data, to identify novel, high-value biological targets with which this compound might interact.
De Novo Design: Leveraging generative AI models to propose novel derivatives of the core scaffold, optimized for specific activities, such as enhanced binding affinity to a target protein or improved photophysical properties for materials science applications.
Table 1: Hypothetical AI-Driven Discovery Workflow
| Phase | AI/ML Tool | Objective | Anticipated Outcome |
|---|---|---|---|
| 1. In Silico Profiling | Predictive ADMET Algorithms | Forecast pharmacokinetic and toxicity profiles. | Prioritization based on drug-likeness and safety flags. |
| 2. Target Hypothesis | PharmMapper, TargetNet | Identify potential protein binding partners. | A ranked list of putative biological targets for validation. |
| 3. Virtual Screening | Molecular Docking Simulations | Predict binding affinity and mode to top targets. nih.gov | Score-based ranking of interaction strength and pose. |
| 4. Lead Optimization | Generative Chemistry Models | Design novel analogues with improved properties. | Virtual library of optimized derivatives for synthesis. |
Development of Sustainable and Economical Synthetic Pathways
The advancement of green chemistry principles is crucial for the future synthesis of this compound. Traditional synthetic routes for similar molecules can be resource-intensive and generate significant waste. mdpi.com Future research must prioritize the development of pathways that are not only efficient but also environmentally benign and economically viable.
Key areas for exploration include:
Transition-Metal Catalysis: Investigating palladium, copper, or nickel-catalyzed cross-coupling and cyclization reactions to construct the benzo[b]thiophene core and install the benzyl (B1604629) group in a single, high-yield step. kfupm.edu.sa This approach often allows for milder reaction conditions and greater functional group tolerance.
Mechanochemistry: Exploring solvent-free or low-solvent synthetic methods using techniques like ball milling. Mechanochemical synthesis can reduce waste, lower energy consumption, and sometimes provide access to products not achievable through traditional solution-phase chemistry. mdpi.com
Flow Chemistry: Developing continuous-flow processes for the synthesis, which can offer superior control over reaction parameters, improved safety, and easier scalability compared to batch production.
Table 2: Comparison of Hypothetical Synthetic Pathways
| Parameter | Traditional Pathway (e.g., Multi-step Friedel-Crafts) | Proposed Sustainable Pathway (e.g., Catalytic One-Pot) |
|---|---|---|
| Solvent Use | High (e.g., Dichloromethane, CS₂) | Low/Recyclable (e.g., Ethanol, 2-MeTHF) |
| Number of Steps | Multiple, with intermediate isolation | Fewer, potentially one-pot |
| Reagents | Stoichiometric, harsh reagents (e.g., AlCl₃) | Catalytic amounts of transition metals acs.org |
| Waste Generation | High (e.g., Acidic aqueous waste) | Minimized (High atom economy) |
| Energy Input | High (prolonged heating/cooling cycles) | Moderate (milder conditions, shorter times) |
Exploration of Novel Supramolecular Assemblies and Material Architectures
The planar, aromatic benzo[b]thiophene core combined with the flexible 2-methylbenzyl group provides a unique structural motif for creating advanced materials through supramolecular assembly. The interplay between π-π stacking of the thiophene (B33073) rings and steric influences from the benzyl substituent could direct the formation of highly ordered structures. This avenue is particularly promising given the success of other benzo[b]thiophene derivatives in organic electronics. mdpi.comrsc.org
Future research should investigate:
Crystal Engineering: Systematically studying the crystallization of this compound and its co-crystals to understand and control its solid-state packing, which is critical for tuning electronic properties.
Organic Semiconductors: Fabricating and testing solution-processable organic thin-film transistors (OTFTs) to evaluate the compound's charge carrier mobility and on/off ratios, exploring its potential as a p-type or n-type semiconductor. mdpi.com
Self-Assembled Monolayers (SAMs): Functionalizing the scaffold to enable its assembly on surfaces like gold or silicon, creating ordered interfaces for applications in molecular electronics or biosensors.
Identification of Unconventional Biological Targets and Mechanistic Paradigms
While benzo[b]thiophenes are known to target a range of enzymes and receptors, a vast area of biology remains unexplored for this class of compounds. nih.govresearchgate.net Moving beyond predictable targets and investigating novel mechanisms of action is a critical future direction.
Unexplored avenues include:
Modulation of Protein-Protein Interactions (PPIs): The compound's structure may be suitable for insertion into the shallow, extended pockets characteristic of PPI interfaces, which are considered a challenging but highly valuable class of drug targets.
Phenotypic Screening: Employing high-content imaging or other cell-based phenotypic screens to identify compounds that induce a desired biological outcome (e.g., reversal of a disease phenotype) without a preconceived target. This can uncover unexpected activities and first-in-class mechanisms.
Targeting RNA: Investigating the potential for this compound to bind to and modulate the function of non-coding RNAs, an emerging area in drug discovery.
Table 3: Potential Unconventional Targets and Rationale
| Target Class | Rationale | Potential Application |
|---|---|---|
| Protein-Protein Interactions | The scaffold may mimic key structural motifs (e.g., alpha-helix) at interaction interfaces. | Oncology, Infectious Disease |
| Epigenetic Modulators | The aromatic system could interact with reader domains like bromodomains. | Cancer, Inflammatory Disorders |
| RNA G-quadruplexes | Planar aromatic systems are known to stabilize these structures, affecting translation. | Antiviral, Anticancer |
| Allosteric Sites | Binding to a site other than the active site can offer greater specificity and novel modulation. | CNS Disorders, Metabolic Disease |
Design of Next-Generation Chemical Probes and Functional Materials
The core structure of this compound serves as an excellent starting point for the rational design of more complex, functional molecules. By strategically adding other chemical moieties, it can be transformed from a simple compound into a sophisticated tool for research or a high-performance material. nih.gov
Future design strategies should focus on:
Fluorescent Probes: Attaching fluorophores to the scaffold to create probes for imaging specific organelles, ions, or biological events within living cells.
Photoaffinity Labels: Incorporating photoreactive groups (e.g., azides, diazirines) to create tools that, upon UV irradiation, can covalently bind to their biological targets, enabling definitive target identification.
Conjugated Polymers: Polymerizing functionalized monomers of this compound to create new conjugated polymers for applications in organic photovoltaics (OPVs), light-emitting diodes (OLEDs), or thermoelectric devices. The 2-methylbenzyl group could be used to tune solubility and morphology.
Table 4: Proposed Functionalized Derivatives and Applications
| Derivative Type | Added Functional Group | Potential Application |
|---|---|---|
| Chemical Probe | Biotin or Click-chemistry handle | Target pull-down and identification (Chemoproteomics) |
| Fluorescent Sensor | Dansyl chloride or NBD | Live-cell imaging of cellular microenvironments |
| Organic Semiconductor | Extended π-conjugation (e.g., adding thiophene units) rsc.org | High-mobility transistors, solar cells |
| Bioactive Hybrid | Known pharmacophore (e.g., isatin) nih.gov | Dual-action therapeutic agent (e.g., antitubercular) |
Q & A
Q. What are the standard synthetic routes for preparing 3-(2-methylbenzyl)benzo[b]thiophene derivatives, and how do reaction conditions influence yield?
The synthesis typically involves iodocyclization or nucleophilic substitution. For example, iodocyclization of methyl(2-(aryl/alkyl-ethynyl)phenyl)sulfane derivatives with molecular iodine in dichloromethane (DCM) under argon yields 3-iodo-benzo[b]thiophenes, which can be further functionalized . Reaction time, stoichiometry of iodine (2 eq.), and inert atmosphere are critical for minimizing side reactions. Column chromatography (Hexane/EtOAc) is standard for purification. Yields vary (e.g., 76% for 2-(benzylthio)benzaldehyde derivatives), depending on substituent steric effects .
Q. Which spectroscopic techniques are most effective for characterizing benzo[b]thiophene derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. For example, H NMR of ethyl 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate shows distinct peaks for the trifluoromethyl group (δ ~3.8–4.2 ppm) and ester moiety (δ ~1.3–1.5 ppm for CH) . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups. X-ray crystallography, though less common, resolves ambiguities in regiochemistry .
Q. How does the stability of brominated benzo[b]thiophene derivatives affect experimental design?
Brominated derivatives (e.g., 3-(bromomethyl)-5-chlorobenzo[b]thiophene) require storage below 4°C to prevent decomposition . Light-sensitive reactions should use amber glassware. In synthetic steps, bromine’s electrophilicity facilitates cross-coupling (e.g., Suzuki-Miyaura), but excess bromine can lead to polybrominated byproducts unless carefully controlled .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for benzo[b]thiophene derivatives?
Discrepancies often arise from subtle differences in reaction setups. For instance, microwave-assisted synthesis of ethyl benzo[b]thiophene-2-carboxylate derivatives improves yields (e.g., 85%) compared to traditional reflux (60–70%) by enhancing reaction homogeneity . Systematic replication with controlled variables (solvent purity, catalyst batch) and kinetic studies (e.g., monitoring via HPLC) can identify critical factors .
Q. What strategies optimize the biological activity of benzo[b]thiophene-based tubulin polymerizers?
Structure-activity relationship (SAR) studies highlight the importance of substituents at the 3-position. Introducing a trifluoromethyl group enhances metabolic stability and binding affinity to tubulin, as seen in 2-(3′,4′,5′-trimethoxybenzoyl) derivatives . Computational docking (e.g., using AutoDock Vina) predicts interactions with β-tubulin’s colchicine site, guiding rational design .
Q. How do competing reaction pathways impact the synthesis of multi-substituted benzo[b]thiophenes?
In multi-step syntheses (e.g., methyl 3-(4-(piperidin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate), competing nucleophilic attack at sulfur vs. carbonyl groups can reduce yields. Employing protective groups (e.g., tert-butyloxycarbonyl, Boc) for amines and optimizing pH (e.g., using triethylamine as a base) suppresses undesired pathways . Kinetic studies via F NMR track intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
